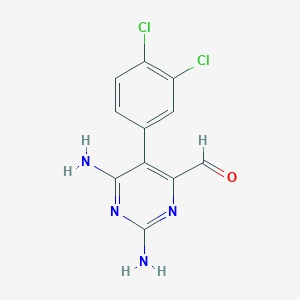

2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde

Description

Properties

CAS No. |

20535-54-0 |

|---|---|

Molecular Formula |

C11H8Cl2N4O |

Molecular Weight |

283.11 g/mol |

IUPAC Name |

2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C11H8Cl2N4O/c12-6-2-1-5(3-7(6)13)9-8(4-18)16-11(15)17-10(9)14/h1-4H,(H4,14,15,16,17) |

InChI Key |

QRFQFWHOMFXVPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . For our compound, the coupling would involve an aryl halide containing the dichlorophenyl group.

Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant substrates. The organoboron reagent plays a crucial role in this process. Various boron reagents have been developed for Suzuki–Miyaura coupling, each tailored for specific conditions .

Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often employ these synthetic methods to prepare the compound.

Chemical Reactions Analysis

Reactivity: 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde can participate in various reactions:

Oxidation: It may undergo oxidation reactions.

Reduction: Reduction processes could modify its functional groups.

Substitution: Substitution reactions may occur at the amino groups or the aldehyde.

Common Reagents: Reagents commonly used include:

Palladium catalysts: Essential for Suzuki–Miyaura coupling.

Aryl halides: Reactants for the coupling.

Boron reagents: Such as boronic acids or boronate esters.

Major Products: The major products depend on the specific reaction conditions. Coupling with aryl halides could yield various derivatives of our compound.

Scientific Research Applications

2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde finds applications in:

Medicinal Chemistry: It could serve as a scaffold for drug development.

Biological Studies: Researchers explore its interactions with biomolecules.

Industry: Potential use in materials science or organic synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related pyrimidine derivatives.

Biological Activity

2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its unique structure, which incorporates a dichlorophenyl group that may influence its pharmacological properties.

- Molecular Formula : C11H8Cl2N4O

- Molecular Weight : 283.113 g/mol

- Density : 1.561 g/cm³

- Boiling Point : 575°C at 760 mmHg

- Flash Point : 301.5°C

These properties suggest a stable compound with potential for various applications in drug development.

Biological Activity Overview

The biological activity of 2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde has been explored in several studies, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory effects of pyrimidine derivatives. For instance, compounds similar to 2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |

| 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde | TBD | TBD |

The above table illustrates the potency of various compounds against COX enzymes, indicating that modifications to the pyrimidine structure can significantly affect anti-inflammatory efficacy .

Antibacterial Activity

Preliminary studies have shown that related pyrimidine compounds exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Bacillus cereus, demonstrating notable inhibition compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Reference Antibiotics |

|---|---|---|

| Staphylococcus aureus | TBD | Ampicillin |

| Bacillus cereus | TBD | Norfloxacin |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been investigated. Some studies have reported that modifications at the C6 position of the diaminopyrimidine ring enhance cytotoxicity against cancer cell lines such as MCF-7 and A431.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study demonstrated that certain pyrimidine derivatives inhibited cell proliferation in MCF-10 cells with IC50 values ranging from low micromolar to sub-micromolar concentrations.

- The structure–activity relationship (SAR) indicated that electron-withdrawing groups at specific positions on the pyrimidine ring significantly increase antiproliferative activity.

-

Inflammation Models :

- In vivo models using carrageenan-induced paw edema showed that compounds similar to our target significantly reduced inflammation markers.

- The effective dose (ED50) values were comparable to established anti-inflammatory drugs like indomethacin.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as the coupling of 3,4-dichlorophenyl precursors with pyrimidine intermediates under controlled conditions. Key steps include:

- Catalyst Selection : Use palladium-based catalysts for aryl coupling reactions, as demonstrated in structurally related pyrimidine derivatives .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield optimization may require adjusting stoichiometric ratios (e.g., aldehyde precursors vs. amine donors) and reaction temperatures (e.g., 60–80°C for 12–24 hours) .

- Yield Challenges : Lower yields (e.g., 27–84% in analogous compounds) often arise from steric hindrance or competing side reactions; iterative solvent screening (DMF vs. THF) and inert atmospheres (N₂/Ar) mitigate these issues .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR provide critical data on electronic environments. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons from the 3,4-dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) .

- X-ray Crystallography : Single-crystal diffraction (e.g., CCDC-deposited data for related pyrimidinones) resolves stereoelectronic effects and confirms substituent positioning .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Screens : Target kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorescence-based assays. Pre-incubate the compound with enzyme substrates (e.g., NADPH for reductase activity) and measure IC₅₀ values .

- Cellular Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) at concentrations ≤100 µM to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Discrepancies often stem from variations in buffer pH, incubation time, or cell passage number. Replicate experiments under harmonized conditions (e.g., pH 7.4 PBS, 37°C, 48-hour exposure) .

- Metabolite Interference : Screen for metabolic byproducts (e.g., 1-(3,4-dichlorophenyl)urea, a common metabolite of dichlorophenyl compounds) using LC-MS/MS to rule out off-target effects .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the 3,4-dichlorophenyl moiety’s hydrophobic contacts and the aldehyde group’s hydrogen-bonding potential .

- QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing Cl groups) on reactivity and binding affinity .

Q. How can in vitro-to-in vivo extrapolation (QIVIVE) be applied to predict pharmacokinetic behavior?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic clearance rates (from microsomal stability assays) and partition coefficients (logP ~2.5–3.0 estimated for similar pyrimidines) to simulate plasma concentration-time profiles .

- Metabolic Pathway Mapping : Identify major Phase I/II metabolites via hepatocyte incubations and cross-reference with known dichlorophenyl biotransformations (e.g., dehalogenation or glucuronidation) .

Q. What mechanistic insights can fluorescence decay kinetics provide about its interaction with biological targets?

- Methodological Answer :

- Charge Recombination Studies : Monitor QA⁻ → S₂/S₃ state recombination rates in photosystem II (PSII) inhibitors, as done for structurally related urea derivatives. Use 3-(3,4-dichlorophenyl)-1,1-dimethylurea as a positive control to compare electron transfer inhibition .

- Time-Resolved Spectroscopy : Fit decay curves to multi-exponential models to distinguish static vs. dynamic quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.